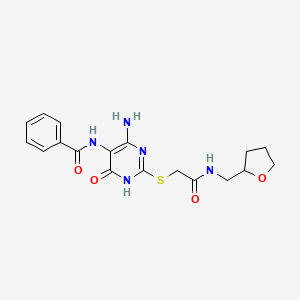

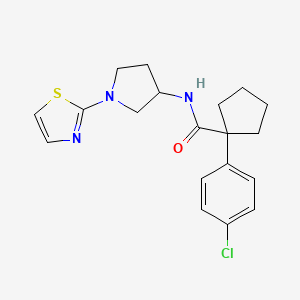

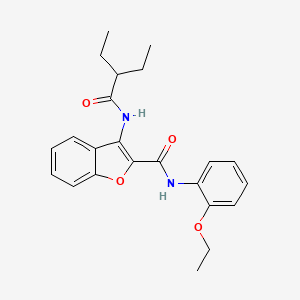

![molecular formula C13H16O B2885832 3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane] CAS No. 2248290-79-9](/img/structure/B2885832.png)

3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2’-oxirane] is a chemical compound with the molecular formula C13H16O and a molecular weight of 188.27. It is a type of spirooxazine .

Synthesis Analysis

The synthesis of similar spirooxazine compounds has been achieved through various methods. For instance, a novel spirooxazine with a two double-bonded structure was synthesized and incorporated as a functional cross-linker into a polyhydroxyethyl methacrylate hydrogel system . Another method involved the use of FeCl3-catalyzed annulation between 3-oxirane-indolin-2-ones and nitrones to construct spirooxindoles .Molecular Structure Analysis

The molecular structure of 3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2’-oxirane] is characterized by a spirooxazine core . This core is a type of heterocyclic compound that contains a spiro-connected oxazine ring .Chemical Reactions Analysis

Spirooxazine compounds exhibit interesting chromogenic properties. They can be photochromic and piezochromic in the pure microcrystalline solid phase and also exhibit acidichromism when kept in contact with a hydrogen-donating solid phase . Under UV light irradiation, spirooxazine absorbs energy and undergoes cleavage of the C spiro -O bond, transforming the molecule from a colorless closed-ring state to an open-ringed photomerocyanine (PMC) state .Mecanismo De Acción

The mechanism of action of spirooxazine compounds involves the absorption of energy under UV light irradiation, leading to the cleavage of the C spiro -O bond . This transforms the molecule from a colorless closed-ring state to an open-ringed photomerocyanine (PMC) state . Under acidic conditions, hydrophobic spirooxazine undergoes a reversible protonation open-ring reaction, forming a stable intermediate form, a protonated photomerocyanine (PMCH) .

Direcciones Futuras

The future directions for the study and application of spirooxazine compounds like 3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2’-oxirane] could involve their incorporation into hydrogel systems . Such approach to generate stimulus-responsive hydrogels could have great potential in both wearable biosensors and food packaging field .

Propiedades

IUPAC Name |

3,3-dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane] |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-12(2)8-7-10-5-3-4-6-11(10)13(12)9-14-13/h3-6H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBYFEREJRZPIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C13CO3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2885752.png)

![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2885756.png)

![N-(4-chlorobenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2885760.png)

![2-[2-[2-(3-Fluorophenyl)-4-thiazolyl]ethyl]isoindole-1,3-dione](/img/structure/B2885762.png)

![[1-(Hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B2885763.png)

![2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2885765.png)

![N-(4-acetylphenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2885768.png)

![1-(7-Oxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2885772.png)